molecular formula C13H8Br2F2O B6287188 1-Bromo-2-((4-bromobenzyl)oxy)-3,4-difluorobenzene CAS No. 2586127-01-5

1-Bromo-2-((4-bromobenzyl)oxy)-3,4-difluorobenzene

Cat. No.: B6287188
CAS No.: 2586127-01-5
M. Wt: 378.01 g/mol
InChI Key: IEVHFTFOWWJIFO-UHFFFAOYSA-N
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Description

1-Bromo-2-((4-bromobenzyl)oxy)-3,4-difluorobenzene is an organic compound with the molecular formula C13H8Br2F2O. This compound is characterized by the presence of bromine, fluorine, and benzyl groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

The synthesis of 1-Bromo-2-((4-bromobenzyl)oxy)-3,4-difluorobenzene typically involves the following steps:

    Bromination: The initial step involves the bromination of a suitable precursor, such as 2-((4-bromobenzyl)oxy)-3,4-difluorobenzene, using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.

    Reaction Conditions: The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

1-Bromo-2-((4-bromobenzyl)oxy)-3,4-difluorobenzene undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents like tetrahydrofuran (THF). Major products formed depend on the specific reaction and conditions employed .

Scientific Research Applications

1-Bromo-2-((4-bromobenzyl)oxy)-3,4-difluorobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-2-((4-bromobenzyl)oxy)-3,4-difluorobenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms play a crucial role in enhancing the compound’s reactivity and binding affinity to these targets. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

1-Bromo-2-((4-bromobenzyl)oxy)-3,4-difluorobenzene can be compared with similar compounds like:

Properties

IUPAC Name

1-bromo-2-[(4-bromophenyl)methoxy]-3,4-difluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Br2F2O/c14-9-3-1-8(2-4-9)7-18-13-10(15)5-6-11(16)12(13)17/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEVHFTFOWWJIFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=C(C=CC(=C2F)F)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Br2F2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.01 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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